

Technical Guide: Purity and Isotopic Enrichment of Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$

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Compound of Interest

Compound Name: Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Avanafil.

Introduction to Avanafil and its Labeled Analog

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2][3] Stable isotope-labeled (SIL) analogs of pharmaceutical compounds, such as Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$, are essential reference standards for quantitative bioanalysis.[4][5] They are utilized in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, ensuring accurate quantification of the parent drug in biological matrices.[6] The molecular formula for Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$ is $\text{C}_{18}^{13}\text{C}_5\text{H}_{24}\text{D}_2\text{ClN}_6^{15}\text{NO}_3$. [7]

Quantitative Data Summary

The following tables present illustrative data for the chemical purity and isotopic enrichment of a typical batch of Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$. This data is representative and users should refer to the certificate of analysis for specific batch values.

Table 1: Chemical Purity of Avanafil- $^{13}\text{C}_5,^{15}\text{N},\text{d}_2$

Parameter	Specification	Result	Method
Chemical Purity (HPLC)	≥ 98.0%	99.5%	HPLC-UV
Chiral Purity (HPLC)	≥ 99.0% Enantiomer	99.8%	Chiral HPLC
Residual Solvents	Conforms to ICH Q3C	Meets requirements	GC-HS
Water Content	≤ 1.0%	0.2%	Karl Fischer
Elemental Impurities	Conforms to ICH Q3D	Meets requirements	ICP-MS

Table 2: Isotopic Enrichment of Avanafil-¹³C₅,¹⁵N,d₂

Isotope	Specification	Result	Method
¹³ C Enrichment	≥ 99 atom %	99.2 atom %	LC-MS
¹⁵ N Enrichment	≥ 99 atom %	99.5 atom %	LC-MS
Deuterium Enrichment	≥ 99 atom %	99.6 atom %	LC-MS
Isotopic Purity	Report Value	99.1%	LC-MS

Experimental Protocols

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of Avanafil-¹³C₅,¹⁵N,d₂ by separating it from any structurally related impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a DAD detector.
- Column: Chromolith® High Resolution RP-18e, 100 × 4.6 mm, or equivalent.[8]
- Mobile Phase A: 0.1% Formic acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	% B
0	30
15	70
20	70
21	30

| 25 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 5 µL.
- Sample Preparation: Prepare a 1 mg/mL solution of Avanafil-¹³C₅,¹⁵N,₂ in methanol.

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method quantifies the isotopic enrichment of Avanafil-¹³C₅,¹⁵N,₂ by analyzing the mass distribution of the molecular ions.

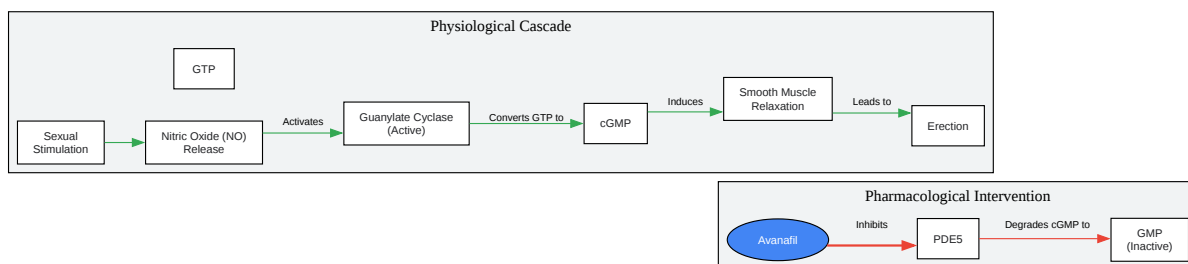
- Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.[9]
- Chromatographic Conditions: Same as the HPLC method for chemical purity.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Nebulizer Pressure: 45 psi.
- Drying Gas Flow: 5 L/min.
- Drying Gas Temperature: 300 °C.
- Capillary Voltage: 4000 V.
- Data Acquisition: Full scan mode from m/z 480 to 500 to encompass the isotopic cluster of Avanafil and its labeled analog.
- Data Analysis: The isotopic enrichment is calculated by comparing the measured isotope distribution with the theoretical distribution.^{[10][11]} Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule are applied.^[12]

Visualizations

Avanafil Mechanism of Action

Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).^{[1][3]} During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).^{[1][3]} cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.^[1] Avanafil inhibits PDE5, preventing the degradation of cGMP and thus prolonging the erectile response.^{[1][2]}

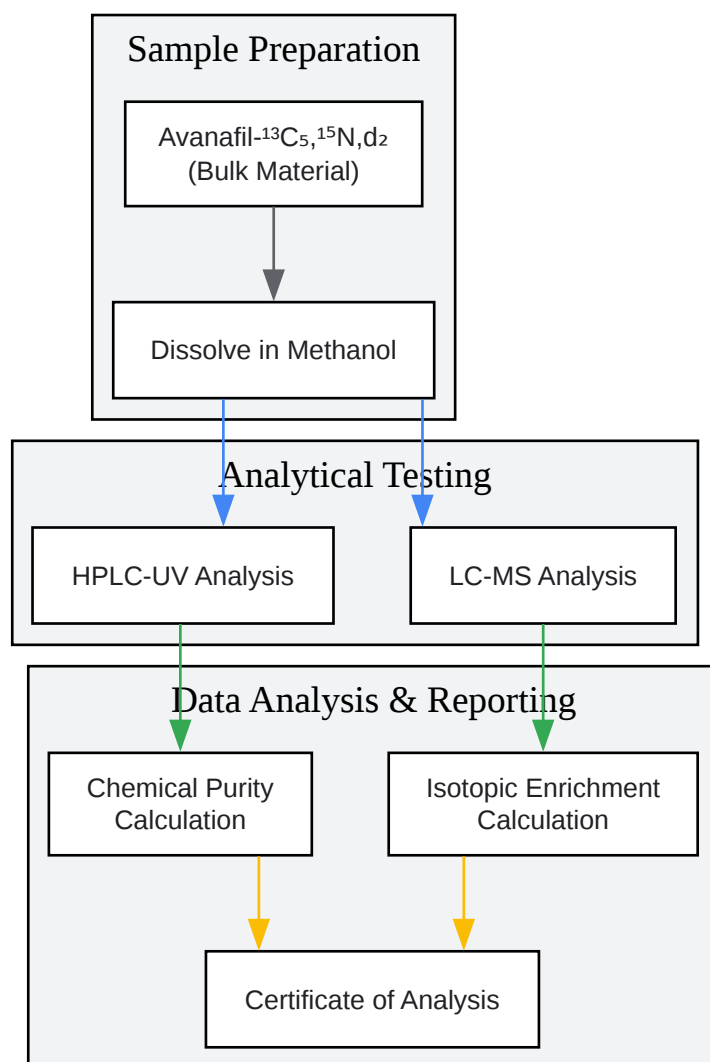


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Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram illustrates the logical flow of experiments conducted to assess the quality of Avanafil- $^{13}\text{C}_5,^{15}\text{N}_2$.



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Caption: Workflow for purity and isotopic enrichment analysis.

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